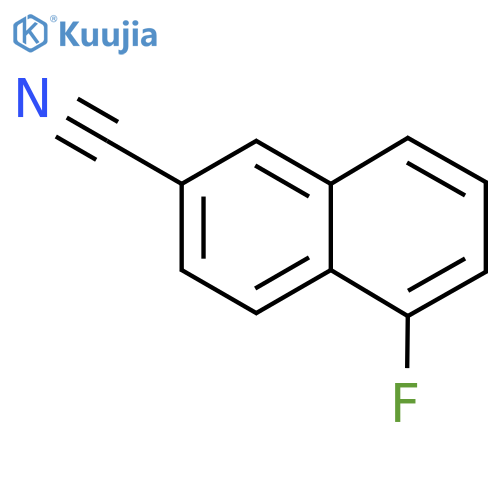Cas no 13772-90-2 (2-Cyano-5-fluoronaphthalene)

2-Cyano-5-fluoronaphthalene structure
商品名:2-Cyano-5-fluoronaphthalene
CAS番号:13772-90-2
MF:C11H6FN
メガワット:171.170445919037
CID:4797697
2-Cyano-5-fluoronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-fluoronaphthalene
-
- インチ: 1S/C11H6FN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
- InChIKey: ILDUBTFTAMEANM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=CC(C#N)=CC=C21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 23.8
2-Cyano-5-fluoronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000861-500mg |
2-Cyano-5-fluoronaphthalene |
13772-90-2 | 98% | 500mg |
1,068.20 USD | 2021-05-31 | |
| Alichem | A219000861-1g |
2-Cyano-5-fluoronaphthalene |
13772-90-2 | 98% | 1g |
1,752.40 USD | 2021-05-31 |
2-Cyano-5-fluoronaphthalene 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
13772-90-2 (2-Cyano-5-fluoronaphthalene) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
